Diethylene glycol diethyl ether

Description

Overview of Diethylene Glycol Diethyl Ether (DEGDEE) in Academic Contexts

In academic circles, DEGDEE is primarily recognized as a high-boiling point organic solvent. atamanchemicals.comchemicalbook.com Its stability at elevated temperatures and across a range of pH levels makes it a valuable medium for various chemical reactions. atamanchemicals.com Researchers have utilized DEGDEE to investigate enzyme activities in aqueous organic mixtures and as a solvent in complex organic syntheses, including those involving organometallic reagents. atamanchemicals.comatamanchemicals.com

Historical Context of Glycol Ether Research

The study of glycol ethers dates back to the early 20th century, with the commercial introduction of "Cellosolve" (ethylene glycol monoethyl ether) in 1924 as a solvent for various materials. wikipedia.org This was followed by the development of other glycol ethers, including ethylene (B1197577) glycol monobutyl ether and ethylene glycol monomethyl ether. wikipedia.org Over the decades, research has expanded to a wide array of glycol ethers, categorized as E-series (derived from ethylene oxide) and P-series (derived from propylene (B89431) oxide). wikipedia.orgresearchgate.net This historical progression has been driven by the need for solvents with specific properties for an expanding range of industrial applications. wikipedia.orgnih.gov

Significance of this compound in Scientific Inquiry

The significance of DEGDEE in scientific research stems from its unique combination of properties. As a high-boiling aprotic solvent, it provides a stable environment for reactions that require high temperatures. atamanchemicals.comatamanchemicals.com Its ability to dissolve a wide range of substances, both polar and non-polar, makes it a versatile solvent in various chemical processes. atamankimya.com Furthermore, its use as a reaction medium in processes like Grignard reactions, metal hydride reductions, and hydroboration reactions underscores its importance in synthetic organic chemistry. atamanchemicals.com

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the scientific and technical aspects of this compound. The subsequent sections will detail its chemical and physical properties, explore its synthesis and manufacturing processes, discuss its applications in research and industrial settings, and review the analytical methods employed for its detection and quantification. The objective is to present a focused and scientifically accurate account of DEGDEE based on existing research literature.

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-2-(2-ethoxyethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQYJINTUHWNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

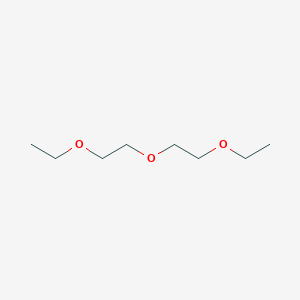

CCOCCOCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025047 | |

| Record name | Diethylene glycol diethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylene glycol diethyl ether is a clear colorless viscous liquid. (NTP, 1992), Liquid; NKRA, Colorless liquid; [Hawley], COLOURLESS VISCOUS LIQUID. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1'-oxybis[2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol diethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4834 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

372 °F at 760 mmHg (NTP, 1992), 188 °C, 189 °C | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/68 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

130 °F (NTP, 1992), 180 °F (82 °C) (Open Cup), 71 °C c.c. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/68 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Very soluble in ethanol, organic solvents; soluble in ethyl ether, Soluble in hydrocarbons, Infinite /1.0X10+6 mg/L/ solubility water at 25 °C, Solubility in water: very good | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/68 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9063 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.907 at 20 °C/4 °C, Relative density (water = 1): 0.91 | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/68 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.6 | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.54 mmHg at 77 °F (NTP, 1992), 0.52 [mmHg], 0.520 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 79 | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol diethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4834 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/68 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

112-36-7 | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol diethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol diethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylene glycol diethyl ether | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethane, 1,1'-oxybis[2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol diethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethoxyethyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH086O935Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/68 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-47.7 °F (NTP, 1992), -45 °C, -44 °C | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20188 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/68 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Chemical Reactions of Diethylene Glycol Diethyl Ether

Synthetic Methodologies for Diethylene Glycol Diethyl Ether

The production of this compound can be achieved through several synthetic pathways. These methods primarily involve the etherification of diethylene glycol or related compounds.

Catalytic Conversion Approaches

Catalytic methods are central to the efficient synthesis of this compound, offering advantages in terms of reaction rates and selectivity.

Heteropoly acids (HPAs) have demonstrated significant efficacy as catalysts in the etherification of diethylene glycol with ethanol (B145695). researchgate.netepa.gov Research has shown that Keggin-type heteropoly acids, such as 12-tungstophosphoric acid, exhibit high catalytic activity in the homogeneous liquid phase for this reaction. researchgate.netepa.gov The catalytic performance of these acids surpasses that of conventional acid catalysts like sulfuric acid and phosphorous acid, even at equivalent proton concentrations. researchgate.netepa.gov This enhanced activity is a key factor in their application for synthesizing diethylene glycol ethers. researchgate.net

The acidity and hydrothermal stability of catalysts are crucial for the synthesis of glycol ethers. Zeolites, such as ZSM-5, are noted for their unique pore structure, controllable acidity, and high hydrothermal stability, making them effective catalysts in this context. researchgate.net Modified HZSM-5, for instance, has been shown to possess strong acid sites which are beneficial for the reaction. researchgate.net The development of environmentally friendly solid acid catalysts, including acidic ion exchange resins and various zeolites like H-beta and HY, is a significant step towards greener synthesis routes, avoiding the use of corrosive inorganic acids. google.com

The yield and selectivity of this compound synthesis are highly dependent on the optimization of reaction conditions.

For the etherification of diethylene glycol with ethanol using a heteropoly acid catalyst, optimal conditions have been identified as a temperature range of 180–200 °C, a pressure of 5.0 MPa, and a reaction time of 2.5 hours. researchgate.netepa.gov The molar ratio of diethylene glycol to ethanol is also a critical factor, with a 2:1 ratio being effective. researchgate.netepa.gov Under these conditions, a diethylene glycol conversion of 92% and a selectivity for diethylene glycol ethyl ether of 73.5% have been achieved. researchgate.netepa.gov

In another study utilizing a modified HZSM-5 catalyst for the synthesis of glycol ethyl ethers from glycol and ethanol, the optimal conditions were found to be a molar ratio of glycol to ethanol of 1:4, a pressure of 7 MPa, a temperature of 453K (180°C), and a reaction time of 4 hours. researchgate.net These conditions resulted in a glycol conversion of 68.12% and a selectivity for glycol ethers of up to 98.61%. researchgate.net

The table below summarizes the optimized reaction conditions from different studies.

| Catalyst | Reactants | Molar Ratio (DEG:Ethanol) | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | DEG Conversion (%) | Product Selectivity (%) |

| Heteropoly Acid | Diethylene Glycol, Ethanol | 2:1 | 180-200 | 5.0 | 2.5 | 92 | 73.5 |

| Modified HZSM-5 | Glycol, Ethanol | 1:4 | 180 | 7 | 4 | 68.12 | 98.61 |

Williamson Ether Synthesis and Related Processes

The Williamson ether synthesis, a classical method developed in 1850, is a versatile reaction for preparing both symmetrical and asymmetrical ethers. byjus.comwikipedia.org This SN2 reaction involves a deprotonated alcohol (alkoxide) reacting with a primary alkyl halide. byjus.comwikipedia.org In the context of this compound, this would typically involve the reaction of a diethylene glycol salt with an ethyl halide.

A related process involves the reaction of diethylene glycol with an alkali mixture (such as NaOH, KOH, Na2CO3, and K2CO3) to form the corresponding sodium or potassium alcoholate. atamanchemicals.com This is followed by a Williamson reaction with a halogenated methane (B114726) at temperatures between 30-110 °C. atamanchemicals.com

Emerging Sustainable Synthesis Routes

Recent research has focused on developing more environmentally friendly and sustainable methods for ether synthesis. One approach involves using biomass-derived starting materials. For example, a novel route for the sustainable synthesis of vinyl methyl ether from biomass-derived ethylene (B1197577) glycol dimethyl ether has been reported, utilizing solid base catalysts. rsc.org While not directly for this compound, this points towards a broader trend of using renewable feedstocks.

Another green approach is the use of solid acid catalysts to replace corrosive liquid acids like sulfuric acid. google.com This method, which catalyzes the etherification of diethylene glycol and ethanol, reduces environmental pollution and production costs. google.com The use of diethylene glycol, a byproduct of ethylene glycol synthesis, as a raw material also contributes to the sustainability of this process by utilizing an abundant and low-cost feedstock. google.com

Advanced Applications of Diethylene Glycol Diethyl Ether in Chemical Sciences

Diethylene Glycol Diethyl Ether as a Specialized Solvent

This compound is a clear, colorless, and water-soluble liquid with a low odor. atamanchemicals.com Its aprotic nature and high solvency for a broad spectrum of both polar and non-polar substances contribute to its widespread use. atamankimya.com The molecular structure of this compound, featuring ether linkages, allows it to effectively solvate cations, which in turn enhances the reactivity of anions, leading to increased reaction rates and selectivity. atamanchemicals.com

Applications in Organic Synthesis

In the realm of organic synthesis, this compound serves as a crucial solvent, particularly in reactions that require elevated temperatures and a stable, non-reactive medium. atamanchemicals.com

With a boiling point in the range of 180-190 °C, this compound is an ideal high-boiling reaction medium. atamanchemicals.comchemicalbook.com This property allows for the execution of reactions at higher temperatures, which can significantly accelerate reaction rates and enable transformations that would not proceed at lower temperatures. atamanchemicals.com It is used in the production of various chemical products, including unsaturated polyester (B1180765) resins and plasticizers. atamanchemicals.com

Interactive Table: Physical Properties of this compound

| Property | Value |

| Boiling Point | 180-190 °C |

| Density at 25 °C | 0.909 g/mL |

| Refractive Index (n20/D) | 1.412 |

| Vapor Pressure at 20 °C | 0.5 mmHg |

| Flash Point | 71 °C |

Note: The data in this table is compiled from various sources. atamanchemicals.comchemicalbook.comsigmaaldrich.com

This compound is particularly valuable in reactions involving organometallic reagents. atamanchemicals.com It is a preferred solvent for Grignard reactions, where its use can lead to improved yields and reduced purification costs. atamanchemicals.com The ether stabilizes the Grignard reagent (RMgX), which is formed by reacting an alkyl or aryl halide with magnesium metal. fiveable.melibretexts.org This stabilization is crucial for the subsequent reaction of the Grignard reagent with various electrophiles. fiveable.me A study describes the preparation of alkyl Grignard reagents from organic halides and magnesium metal in the presence of this compound, noting that this method can produce stable reagents without the need for low-boiling and flammable stabilizing agents like tetrahydrofuran (B95107) or diethyl ether. google.comgoogle.com

Furthermore, this compound is employed in metal hydride reductions. atamanchemicals.com For instance, reductions with sodium borohydride (B1222165) at high temperatures can be carried out in this solvent, sometimes as a substitute for the more reactive lithium aluminum hydride. atamanchemicals.com The stability of this compound under basic conditions makes it compatible with strong reducing agents like metal hydrides. atamanchemicals.com

Hydroboration reactions, which typically utilize diborane (B8814927) (B₂H₆), are often conducted in ether solvents, and this compound is a suitable medium for these reactions. atamanchemicals.comatamanchemicals.com The solvent helps to stabilize the diborane reagent. khanacademy.org The hydroboration-oxidation of alkenes is a key synthetic transformation that results in the anti-Markovnikov addition of water across the double bond, yielding an alcohol. youtube.com

Role in Polymer Chemistry and Coatings

In the field of polymer chemistry, this compound finds application in the formulation of polyurethane and other polymers. atamanchemicals.com It can reduce the viscosity of polyols used in polyurethane manufacturing without negatively impacting the physical properties of the final product. atamanchemicals.comatamanchemicals.com Polyurethane coatings that utilize this compound can form pinhole-free films with strong adhesive properties, making them suitable for electrical and electronic components. atamanchemicals.com It also serves as a solvent for nitrocellulose, resins, and adhesives. atamanchemicals.com In the coatings industry, it is used as a coalescing agent in latex paints and as a penetrating solvent in wood stains. eastman.com Its ability to disperse pigments in both aqueous and solvent-based systems is beneficial for ink formulations, helping to improve image quality and stability. atamanchemicals.com

Solvent Properties in Aqueous Organic Mixtures for Enzyme Studies

This compound has been utilized as a solvent in aqueous organic mixtures for studying enzyme activities. atamanchemicals.com The ability to create stable mixtures of water and an organic solvent is crucial for investigating enzymes that act on water-insoluble substrates. Research has explored the use of various organic solvents, including ethers, to understand their effects on enzyme structure and function. nih.gov While specific detailed research findings on the use of this compound in enzyme studies are not extensively available in the provided search results, its properties suggest its utility in creating suitable environments for certain enzymatic reactions, particularly those involving hydrophobic substrates. atamanchemicals.com

Solvent Selection Criteria Based on Chemical and Environmental Considerations

This compound (DEGDEE), also known as diethyl carbitol, is a high-boiling point, colorless liquid with low odor. atamankimya.comatamanchemicals.com Its chemical structure, featuring both ether linkages and ethyl end-groups, imparts a unique combination of properties that make it a versatile solvent for a wide range of applications. atamankimya.comatamanchemicals.com Key chemical characteristics influencing its selection as a solvent include its high boiling point (189°C), excellent thermal stability, and miscibility with water and many organic solvents. atamankimya.comatamanchemicals.com These properties make it particularly suitable for reactions requiring elevated temperatures. atamankimya.comatamanchemicals.com

From an environmental perspective, DEGDEE is gaining traction as a more sustainable solvent choice. atamankimya.com As industries face increasing pressure to adopt greener practices, the favorable toxicological profile and reduced environmental impact of DEGDEE make it an attractive alternative to more hazardous solvents. atamankimya.com It is recognized for its low volatility, which minimizes the release of volatile organic compounds (VOCs) into the atmosphere. atamankimya.com The demand for eco-friendly and high-performance solvents is a primary driver for its use in various formulations. atamankimya.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C8H18O3 |

| Molar Mass | 162.22 g/mol |

| Boiling Point | 189°C |

| Melting Point | -44°C |

| Flash Point | 71°C |

| Relative Density (water = 1) | 0.91 |

| Vapor Pressure (at 20°C) | 79 Pa |

| Solubility in Water | Very good |

Source: atamankimya.com

This compound in Energy Storage Systems

The unique solvent properties of this compound have led to its investigation and application in advanced energy storage systems, particularly in the realm of lithium-ion batteries.

This compound serves as an electrolyte solvent, especially for non-aqueous lithium-air cells. medchemexpress.com Its ability to dissolve lithium salts and its electrochemical stability make it a viable medium for ion transport between the battery's electrodes. rsc.org Glycol ethers (glymes) like DEGDEE are aprotic, saturated polyethers that effectively solvate cations, which can enhance anion reactivity and thereby increase reaction rates and selectivity. atamanchemicals.com Research has demonstrated its use in electrolyte solutions for lithium-ion batteries, where it shows promise due to its high ionic conductivity when mixed with a lithium salt like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). researchgate.net For instance, a solution of 1 M LiTFSI in DEGDEE exhibited an ionic conductivity of 4.7 mS cm⁻¹ at room temperature. researchgate.net

A critical requirement for rechargeable batteries is the efficient and reversible nature of the chemical reactions occurring at the electrodes. reddit.com During discharge, oxidation occurs at the anode and reduction at the cathode. For a battery to be rechargeable, these processes must be reversed during the charging cycle with minimal side reactions or degradation of the battery components. reddit.com

This compound-based electrolytes have been shown to facilitate these reversible processes. Specifically, in the context of a lithium-air cell, a DEGDEE-based electrolyte can enable the reversible reduction and oxidation at the porous carbon electrode, even without the presence of a catalyst. medchemexpress.comresearchgate.net This capability is crucial for the development of efficient and long-lasting rechargeable battery systems.

Safety is a major concern for lithium-ion batteries, largely due to the flammability of conventional organic carbonate electrolytes. rsc.org this compound's high flash point (71°C) and low volatility contribute to the development of safer electrolyte systems. atamankimya.comrsc.org

Significant research has focused on creating non-flammable electrolyte mixtures using DEGDEE. One notable example is a mixture of this compound and the non-flammable hydrofluoroether, methyl-nonafluorobutyl ether. rsc.orgrsc.org This novel electrolyte, when combined with an additive like fluoroethylene carbonate (FEC) to ensure compatibility with the graphite (B72142) anode, demonstrates high safety due to its non-flammability and high flash point. rsc.orgrsc.org Such mixtures exhibit low viscosity and promising conductivity, reaching 3.8 mS cm⁻¹ at 25°C, making them a viable and safer alternative to traditional electrolytes. rsc.orgresearchgate.net

Table 2: Comparison of Electrolyte Properties

| Electrolyte Composition | Key Safety Feature | Ionic Conductivity (at 25°C) |

| Conventional Carbonate-based | Flammable | Varies |

| 1 M LiTFSI in DEGDEE | High Flash Point (71°C) | 4.7 mS cm⁻¹ |

| DEGDEE / Methyl-nonafluorobutyl ether / FEC | Non-flammable, High Flash Point | 3.8 mS cm⁻¹ |

Source: rsc.orgresearchgate.netrsc.org

This compound in Gas Separation and Purification

The solvent properties of this compound are also leveraged in industrial gas treatment processes for the removal of impurities.

This compound is utilized as a scrubbing medium to absorb impurities from gas streams. atamankimya.comatamanchemicals.com One specific application is the removal of carbonyl sulfide (B99878) (COS), an undesirable impurity found in petroleum refinery gases and other industrial gas streams. atamankimya.comatamanchemicals.comresearchgate.net The process involves using DEGDEE in a closed-loop gas scrubbing application where its ability to dissolve COS allows for the purification of the primary gas. atamanchemicals.comatamanchemicals.com This application is crucial for meeting environmental regulations and preventing the poisoning of catalysts in subsequent processing steps. wipo.int The high boiling point and stability of DEGDEE make it an effective solvent for such continuous processes. atamanchemicals.com

Absorption and Desorption Mechanisms in Binary Systems

This compound (DEGDEE), also known as diethyl carbitol or ethyl diglyme, demonstrates significant potential in advanced chemical processes, particularly as a physical absorbent in binary and ternary systems for gas capture. Its aprotic polar nature, combined with high chemical and thermal stability, makes it an effective solvent for separating acidic gases like carbon dioxide (CO2). atamanchemicals.com

The primary mechanism of absorption in systems containing DEGDEE is physical absorption. Unlike chemical absorption, which involves the formation of new chemical bonds, physical absorption is based on the intermolecular forces (van der Waals forces) between the solvent (DEGDEE) and the gas molecules (e.g., CO2). The efficiency of this process is governed by Henry's Law, which states that the amount of dissolved gas in a liquid is proportional to its partial pressure above the liquid.

Research into binary systems of CO2 and DEGDEE has focused on measuring vapor-liquid equilibrium (VLE) data at various temperatures and pressures. researchgate.netua.pt Studies show that as temperature increases, the solubility of CO2 in DEGDEE decreases, which is typical for physical absorption. researchgate.net This inverse relationship is crucial for the desorption or regeneration phase. By increasing the temperature of the CO2-rich solvent, the absorbed gas is released, allowing the DEGDEE to be recycled in a continuous process. This temperature swing absorption-desorption cycle is a key feature of its application. dntb.gov.ua

The effectiveness of DEGDEE in these systems is quantified by parameters such as Henry's constants. A lower Henry's constant indicates higher solubility of the gas in the solvent.

Table 1: Henry's Constants for CO2 in this compound at Various Temperatures

| Temperature (K) | Henry's Constant (MPa) |

|---|---|

| 333.15 | 6.88 |

| 353.15 | 8.87 |

| 373.15 | 10.95 |

| 393.15 | 13.06 |

| 413.15 | 15.11 |

Data sourced from studies on vapor-liquid equilibria for binary mixtures of carbon dioxide with this compound. researchgate.net

This compound in Pharmaceutical Formulations (Excluding Dosage/Administration)

This compound is a high-boiling, stable, and effective aprotic solvent. atamanchemicals.com While its properties make it useful in various industrial chemical syntheses, its application within pharmaceutical formulations is less documented than its close relative, diethylene glycol monoethyl ether (DEGME). atamanchemicals.comgoogle.com

As a solvent, DEGDEE is miscible with many organic solvents and is used in processes like organic synthesis and for dissolving resins and nitrocellulose. atamanchemicals.com Its potential as a solubilizer for poorly water-soluble drugs in pharmaceutical contexts has been noted in patent literature, where it is listed among a wide array of possible glycol ether solvents for liquid fill materials in gelatin capsules. google.com However, this literature often pivots to highlight the particular suitability of other solvents, such as diethylene glycol monoethyl ether, for these applications. google.com

Detailed research findings and specific examples of this compound being used as the primary solubilizing agent for specific poorly water-soluble drugs in marketed pharmaceutical products are not prominent in the scientific literature. Its utility is more established as a reaction solvent in the synthesis of fine chemicals and pharmaceuticals rather than as an excipient in the final drug formulation. atamanchemicals.com

The ability of a solvent to enhance the absorption and permeation of a drug is a critical aspect of formulation science, particularly for topical and transdermal delivery systems. While many glycol ethers are known for this property, the role of this compound specifically as a drug permeation enhancer is not extensively documented.

A study focused on the toxicological assessment of various solvents measured the permeation of pure DEGDEE itself through a membrane as part of a safety evaluation for occupational exposure. regulations.gov This study provides data on the flux of the solvent across a barrier but does not investigate its effect on enhancing the permeation of an active pharmaceutical ingredient (API). The presence of other solvents, like acetone, was found to alter the permeation rate of DEGDEE, indicating complex interactions in solvent mixtures. regulations.gov However, dedicated studies that characterize its mechanism for enhancing drug absorption or provide comparative data on its efficacy in promoting the skin permeation of specific drugs are limited.

Computational and Spectroscopic Investigations of Diethylene Glycol Diethyl Ether Systems

Molecular Dynamics Simulations and Polymer Conformation Studies

Molecular dynamics (MD) simulations have become essential for investigating the structure-property relationships of polymers related to diethylene glycol diethyl ether, such as poly(glycidyl ether)s (PGEs) and poly(ethylene glycol) dimethyl ether. mdpi.comfigshare.com These simulations model the movement of atoms and molecules over time, allowing for the prediction of macroscopic properties from first principles.

One key area of study is the temperature response of thermoresponsive polymers. For instance, MD simulations have been employed to understand the lower critical solution temperature (LCST) behavior of PGEs with oligooxyethylene side chains. mdpi.com By simulating the polymer and water molecules at various temperatures, researchers can observe the structural evolution that leads to phase separation. mdpi.com These simulations have shown that the intensity of the hydrophobic shell at the terminal alkyl groups of the side chains correlates well with the experimentally observed LCST. mdpi.com It has been noted that the transition temperature predicted by simulations of a single polymer chain tends to be higher than the experimental cloud point temperature, as intermolecular aggregation is less likely at the lower polymer concentrations typical of simulations. mdpi.com

The choice of force field is critical in MD simulations as it dictates the potential energy of the system. Force fields like OPLS-AA and CHARMM have been tested for their accuracy in reproducing the experimental properties of ethylene (B1197577) glycol oligomers. researchgate.net Studies comparing these force fields have found that while both can capture general trends, differences in their dihedral potentials can lead to varying predictions of hydrogen bonding speciation. researchgate.net These simulations correlate variations in density with the packing efficiency affected by intramolecular hydrogen bonding and link self-diffusion properties to the stability of intermolecular hydrogen bonds. researchgate.net

Furthermore, MD simulations provide detailed information about the conformational preferences of glycol chains. In aqueous solutions of ethylene glycol, a related diol, simulations have shown that the population of the gauche conformer (referring to the OCCO dihedral angle) increases from 79% in the neat liquid to 89% at near-infinite dilution. nih.gov This conformational shift, which influences the molecule's dipole moment, is driven by the dominant interactions between ethylene glycol and water molecules. nih.gov

Table 1: Summary of Molecular Dynamics Simulation Findings for Related Polyether Systems

| System Studied | Simulation Focus | Key Findings | Reference(s) |

| Poly(glycidyl ether)s | Temperature response (LCST) | Hydrophobic shell intensity of side-chain terminal groups correlates with LCST. | mdpi.com |

| Ethylene Glycol Oligomers | Force field comparison | OPLS-AA and CHARMM force fields show differences in predicting hydrogen bonding due to varying dihedral potentials. | researchgate.net |

| Ethylene Glycol in Water | Conformation analysis | The population of the gauche conformer increases upon dilution with water, affecting the molecular dipole moment. | nih.gov |

| Polyethylene | Melt dynamics & crystallization | Simulations can accurately model melt dynamics, glass transition, and crystallization, providing insights into polymer physics. | researchgate.net |

Quantum Chemistry Calculations for Reaction Mechanisms and Interactions

Quantum chemistry calculations, particularly those using Density Functional Theory (DFT), offer a fundamental understanding of the electronic structure, reaction mechanisms, and intermolecular interactions of molecules like this compound. unipd.it These methods calculate the energy of a system as a function of its geometry, allowing for the exploration of reaction pathways and the nature of chemical bonds. unipd.it

DFT calculations have been successfully used to propose mechanisms for organic reactions involving glycols. For example, a theoretical mechanism for the nucleophilic addition of ethylene glycol to 4-hydroxybut-2-ynenitrile was elucidated using the B3LYP/6-311++G(d,p) level of theory. researchgate.net The calculations showed that the reaction proceeds via nucleophilic attack by a 2-hydroxyethoxide ion, leading to the formation of a vinylic carbanion that subsequently undergoes intramolecular cyclization. researchgate.net Similar computational approaches can be applied to understand reactions involving this compound, such as its synthesis via the Williamson ether synthesis. atamanchemicals.com

These calculations are also invaluable for studying non-covalent interactions, such as hydrogen bonding. Theoretical studies on ethylene glycol-water mixtures have used DFT to investigate the structure and energies of hydrogen-bonded clusters. asianpubs.org Such studies show that the addition of water can disrupt the original hydrogen bonds within a glycol system, facilitating its dissolution. asianpubs.org The binding energies calculated for these interactions provide quantitative data on the strength of the intermolecular forces at play. asianpubs.org

The reactivity of this compound can also be assessed through quantum chemical calculations. For instance, the rate constant for its reaction with photochemically-produced hydroxyl radicals has been determined, corresponding to an atmospheric half-life of approximately 14 hours. atamanchemicals.com This type of data is crucial for understanding the environmental fate of the compound.

Table 2: Applications of Quantum Chemistry in Glycol Ether Systems

| Application Area | Computational Method | Information Obtained | Reference(s) |

| Reaction Mechanism | DFT (B3LYP/6-311++G(d,p)) | Step-by-step pathway of nucleophilic addition, including intermediate structures. | researchgate.net |

| Intermolecular Interactions | DFT | Structure, binding energies, and vibrational frequencies of hydrogen-bonded clusters. | asianpubs.org |

| Atmospheric Chemistry | Not Specified | Rate constant for reaction with hydroxyl radicals and estimated atmospheric half-life. | atamanchemicals.com |

Spectroscopic Characterization of Solvates and Electrolytes

Spectroscopic techniques are vital for characterizing the specific interactions between this compound (or its close analog, diglyme) and other chemical species, particularly in electrolyte solutions and solvates. Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is especially powerful for this purpose.

A detailed study of a magnesium chloride/aluminum chloride (MgCl2/AlCl3) electrolyte in diethylene glycol dimethyl ether (diglyme, G2) demonstrated the utility of these methods. uj.edu.pl Composition-dependent vibrational spectra revealed distinct bands indicating interactions between the metal cations and the solvent. Specifically, an IR band at 840 cm⁻¹ was assigned to Mg(II)-G2 interactions, while a band at 868 cm⁻¹ was attributed to Al(III)-G2 interactions. uj.edu.pl

These assignments were further supported by DFT and ab initio molecular dynamics (AIMD) simulations. uj.edu.pl The study also identified a crucial marker band in the IR spectrum around 280 cm⁻¹, which signifies the formation of the [MgCl]⁺ solvated cation. uj.edu.pl Concurrently, the conversion of AlCl3 to the [AlCl4]⁻ anion was observed through changes in the Cl-Al-Cl asymmetric stretching mode. uj.edu.pl The spectroscopic data confirmed that in this diglyme-based system, the formation of higher magnesium complexes like [Mg₂(μ-Cl)₂]²⁺ is not favored. uj.edu.pl

A range of other analytical techniques are also employed to characterize solvates. Thermoanalytical methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (¹H NMR), can identify the type and stoichiometric ratio of solvent molecules within a crystal lattice. nih.gov X-ray Powder Diffraction (XRPD) is used to investigate the crystalline structure of these solvates. nih.gov

Table 3: Key Vibrational Frequencies for a Diglyme (G2)-Based Electrolyte

| Frequency (cm⁻¹) | Assignment | Spectroscopic Method | Significance | Reference(s) |

| 840 | Mg(II)-G2 interaction | IR | Identifies solvent coordination with Magnesium ion. | uj.edu.pl |

| 868 | Al(III)-G2 interaction | IR | Identifies solvent coordination with Aluminum ion. | uj.edu.pl |

| ~280 | [MgCl]⁺ formation | IR | Marker band for the primary charge-carrying solvated cation. | uj.edu.pl |

| 236 | Cl-Mg-Cl asymmetric stretch | IR | Indicates the presence of un-ionized MgCl₂. Its intensity decreases as the salt dissolves and forms complexes. | uj.edu.pl |

Theoretical Studies of Intermolecular Forces in Mixtures

The behavior of this compound in mixtures is governed by the balance of intermolecular forces between the constituent molecules. Theoretical studies, often combined with experimental measurements, provide deep insights into these interactions.

One effective approach involves measuring thermophysical properties like density and dynamic viscosity for binary mixtures, for instance, between this compound and a series of 2-alkanols (from C3 to C6). bohrium.com From these experimental data, properties such as excess molar volume (Vₘᴱ) and deviations in dynamic viscosity can be calculated. bohrium.com These excess properties reveal the nature of the molecular interactions: negative Vₘᴱ values suggest strong specific interactions like hydrogen bonding or charge-transfer complex formation, leading to better packing efficiency, while positive values indicate the dominance of dispersive forces and loss of structural order. bohrium.com

These experimental results are often correlated using thermodynamic models. The Redlich–Kister equation is commonly used to fit the excess property data. bohrium.com More sophisticated models like the Perturbed Chain-Statistical Associating Fluid Theory (PC-SAFT) equation of state can be used to model the density of the mixtures. bohrium.com PC-SAFT is particularly useful as it accounts for molecular shape, dispersive forces, and strong associative interactions like hydrogen bonding, allowing it to successfully model systems with self-association and cross-association. bohrium.com

For example, in mixtures of this compound with 2-alkanols, the Vₘᴱ values were found to be negative across the entire composition range, becoming more negative as the alkyl chain of the alkanol decreased. bohrium.com This indicates that the interactions between the ether and the alcohol are stronger than the interactions in the pure components, likely due to hydrogen bonding between the alcohol's hydroxyl group and the ether oxygen atoms. bohrium.com

DFT calculations can also be applied directly to quantify these intermolecular forces, as demonstrated in studies of ethylene glycol-water mixtures where the binding energies of hydrogen-bonded clusters were calculated. asianpubs.org

Table 4: Excess Molar Volumes (Vₘᴱ) for this compound (1) + 2-Alkanol (2) Mixtures at 293.15 K and x₁ = 0.5

| 2-Alkanol | Vₘᴱ (cm³·mol⁻¹) | Interpretation | Reference(s) |

| 2-Propanol | -0.45 (approx.) | Strong intermolecular interactions and efficient packing. | bohrium.com |

| 2-Butanol | -0.38 (approx.) | Strong interactions, slightly less efficient packing than with 2-propanol. | bohrium.com |

| 2-Pentanol | -0.30 (approx.) | Significant interactions, but steric hindrance from longer alkyl chain reduces packing efficiency. | bohrium.com |

| 2-Hexanol | -0.25 (approx.) | Weaker effect of specific interactions relative to disruptive effects of the long alkyl chain. | bohrium.com |

(Note: Approximate values are inferred from graphical data in the source.)

Environmental Fate and Ecotoxicology of Diethylene Glycol Diethyl Ether

Environmental Release and Distribution Pathways

Diethylene glycol diethyl ether (DEGEE) can be released into the environment through various waste streams connected to its production and use as a high-boiling-point reaction medium and as a solvent for various substances like nitrocellulose, lacquers, and resins. atamanchemicals.com Upon release, its distribution in the environment is governed by its physicochemical properties.

Once released into the atmosphere, this compound is expected to exist solely as a vapor. regulations.gov The primary degradation pathway for vapor-phase DEGEE in the atmosphere is its reaction with photochemically-produced hydroxyl radicals (•OH). atamanchemicals.comresearchgate.net These highly reactive radicals are known as the "detergent" of the atmosphere, initiating the oxidation of most organic compounds. unito.it

The rate constant for the reaction of this compound with hydroxyl radicals has been determined to be 2.7 x 10⁻¹¹ cm³/molecule-sec at 25°C. atamanchemicals.com This reaction rate corresponds to an atmospheric half-life of approximately 14 hours, assuming an average atmospheric concentration of hydroxyl radicals of 5 x 10⁵ radicals/cm³. atamanchemicals.comregulations.gov The reaction mechanism involves the abstraction of a hydrogen atom from the DEGEE molecule by the hydroxyl radical. rsc.org

Table 1: Atmospheric Fate of this compound

| Parameter | Value | Reference |

|---|---|---|

| Atmospheric State | Exists solely as a vapor | regulations.gov |

| Primary Degradation Pathway | Reaction with hydroxyl radicals | atamanchemicals.comresearchgate.net |

| Reaction Rate Constant | 2.7 x 10⁻¹¹ cm³/molecule-sec at 25°C | atamanchemicals.com |

| Estimated Atmospheric Half-life | ~14 hours | atamanchemicals.comregulations.gov |

When released to soil, this compound is expected to exhibit very high mobility. atamanchemicals.comepa.gov This is based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 39. atamanchemicals.com A low Koc value indicates a low potential for adsorption to soil particles, allowing the chemical to move readily through the soil. epa.govsantos.com

Volatilization from moist soil surfaces is not considered a significant fate process for DEGEE. atamanchemicals.comregulations.gov This is due to its estimated Henry's Law constant of 1.1 x 10⁻⁷ atm-cu m/mole. atamanchemicals.com However, it may volatilize from dry soil surfaces based on its vapor pressure. atamanchemicals.comregulations.gov

If released into water, this compound is not expected to adsorb to suspended solids and sediment. atamanchemicals.com This is consistent with its low estimated Koc value. atamanchemicals.com Consequently, it is likely to remain in the water column. epa.gov

Volatilization from water surfaces is also not an important fate process. atamanchemicals.comregulations.gov This is supported by its estimated Henry's Law constant. atamanchemicals.com The potential for bioconcentration in aquatic organisms is considered low, based on an estimated bioconcentration factor (BCF) of 3. atamanchemicals.com

Table 2: Terrestrial and Aquatic Fate of this compound

| Compartment | Fate Process | Finding | Reference |

|---|---|---|---|

| Soil | Mobility | Very high mobility expected | atamanchemicals.comepa.gov |

| Soil | Adsorption (Koc) | Estimated at 39, indicating low adsorption | atamanchemicals.com |

| Soil | Volatilization (Moist) | Not expected to be a significant process | atamanchemicals.comregulations.gov |

| Soil | Volatilization (Dry) | May occur based on vapor pressure | atamanchemicals.comregulations.gov |

| Water | Adsorption to Sediment | Not expected to be significant | atamanchemicals.com |

| Water | Volatilization | Not expected to be a significant process | atamanchemicals.comregulations.gov |

| Aquatic Organisms | Bioconcentration (BCF) | Estimated at 3, indicating low potential | atamanchemicals.com |

Biodegradation and Environmental Persistence

The persistence of this compound in the environment is largely determined by its susceptibility to biodegradation.

Studies on the aerobic biodegradation of this compound have shown it to be a relatively slow process. atamanchemicals.com In one screening study using a sewage seed, DEGEE had a 10-day Biochemical Oxygen Demand (BOD) of 0.10 g/g, which corresponds to only 4.2% of its theoretical BOD. atamanchemicals.com Another study reported a 21.7% Chemical Oxygen Demand (COD) removal at 30°C, indicating limited degradation. atamanchemicals.com Research with a specific gram-negative bacterium isolated from soil showed only borderline growth with DEGEE as the substrate. atamanchemicals.com

Based on the available biodegradation studies, this compound is not expected to be a significant degradation process in either soil or water environments. atamanchemicals.comregulations.gov While some glycol ethers are readily biodegradable, higher molecular weight species like DEGEE tend to biodegrade at a slower rate. scbt.com The primary removal mechanism in soil is expected to be leaching due to its high mobility, while in water, it is expected to persist until it is eventually biodegraded. atamanchemicals.comepa.gov

Table 3: Biodegradation of this compound

| Study Type | Conditions | Result | Reference |

|---|---|---|---|

| Screening Study (BOD) | Sewage seed, 10 days, 20°C | 0.10 g/g (4.2% of theoretical) | atamanchemicals.com |

| COD Removal | 30°C | 21.7% removal | atamanchemicals.com |

| Bacterial Growth Study | Gram-negative asporogenous rod bacterium | Borderline growth | atamanchemicals.com |

Ecotoxicity Studies and Environmental Risk Assessment of this compound

The environmental impact of this compound is evaluated through ecotoxicity studies, which examine its effects on various organisms, and through risk assessments that consider its potential harm to the ecosystem.

Aquatic Toxicity (Fish, Algae, Invertebrates)

The potential for this compound (DEGDEE) to cause harm to aquatic life is a key component of its environmental risk profile. Studies and quantitative structure-activity relationship (QSAR) models have been used to determine its toxicity to representative species from three trophic levels: fish, aquatic invertebrates, and algae. The mechanism of toxicity for DEGDEE in aquatic organisms is generally considered to be narcosis, a non-specific disruption of cell membranes. europa.eu

Fish Toxicity: Research on the acute toxicity of DEGDEE to fish indicates a low level of concern. A 96-hour study on the bleak (Alburnus alburnus) in brackish water determined a lethal concentration (LC50) of greater than 10,000 mg/L. europa.eu It's important to note that substances are often more toxic in fresh water than in brackish water. europa.eu The Organisation for Economic Co-operation and Development (OECD) Screening Information Dataset (SIDS) reports an LC50 value for fish of over 5,000 mg/L for Diethylene Glycol Ethyl Ether (DGEE). oecd.orgoecd.org Additionally, a QSAR model predicted a 96-hour LC50 for fish at 2,609 mg/L. europa.eu

Invertebrate Toxicity: Studies on aquatic invertebrates also show low acute toxicity for DEGDEE. A 96-hour test on the crustacean Nitocra spinipes in brackish water resulted in an LD50 value greater than 10,000 mg/L. europa.eu The OECD SIDS assessment reports a 48-hour median effective concentration (EC50) for invertebrates of over 10,000 mg/L for DGEE. oecd.orgoecd.org A QSAR prediction for Daphnia estimated a 48-hour LC50 of 1,179 mg/L. europa.eu

Algae Toxicity: Data on algae toxicity is primarily based on predictive models and read-across approaches from similar chemicals. A QSAR model estimated a 96-hour EC50 for algae of 292 mg/L. europa.eu The OECD SIDS report, based on data from supporting chemicals, suggests that the toxicity to algae is expected to be greater than 500 mg/L. oecd.orgoecd.org

Interactive Data Table: Aquatic Toxicity of this compound

| Trophic Level | Species | Exposure Duration | Endpoint | Value (mg/L) | Data Source |

| Fish | Alburnus alburnus (Bleak) | 96 hours | LC50 | >10,000 | Experimental (Brackish Water) europa.eu |

| Fish | - | 96 hours | LC50 | >5,000 | OECD SIDS oecd.orgoecd.org |

| Fish | - | 96 hours | LC50 | 2,609 | QSAR Model europa.eu |

| Invertebrates | Nitocra spinipes | 96 hours | LD50 | >10,000 | Experimental (Brackish Water) europa.eu |

| Invertebrates | Daphnia | 48 hours | EC50 | >10,000 | OECD SIDS oecd.orgoecd.org |

| Invertebrates | Daphnia | 48 hours | LC50 | 1,179 | QSAR Model europa.eu |

| Algae | - | 96 hours | EC50 | 292 | QSAR Model europa.eu |

| Algae | - | - | EC50 | >500 | Read-across (OECD SIDS) oecd.orgoecd.org |

Oxygen Demand and Aquatic Organism Impact

Glycol ethers, as a class of chemicals, can exert a significant oxygen demand during their decomposition in aquatic environments. This can lead to the depletion of dissolved oxygen, which is essential for the survival of most aquatic organisms.

The biochemical oxygen demand (BOD) and chemical oxygen demand (COD) are key indicators of the potential for a substance to deplete oxygen in water. The BOD measures the amount of dissolved oxygen consumed by microorganisms to break down the organic material, while the COD measures the total quantity of oxygen required to chemically oxidize the organic compounds.

For this compound, a 5-day BOD (BOD5) has been reported as 0.25 g/g, and the COD has been reported as 2.08 g/g. Another source indicates a theoretical oxygen demand (TOD) of 2.17 g/g. The high ratio of COD and TOD to the compound's mass suggests that a significant amount of oxygen would be consumed for its complete degradation. If a large quantity of this compound were to be released into a body of water with limited aeration, the resulting oxygen depletion could create hypoxic or anoxic conditions, leading to stress or death for fish and other aquatic life.

Waste Management and Environmental Regulations

The management and disposal of this compound are subject to environmental regulations to mitigate potential risks.

Waste Management: Proper disposal of this compound is crucial. It may be necessary to manage it as a hazardous waste. oecd.org General guidance for ether-based solvents recommends collecting waste in appropriately labeled, sealed containers, preferably made of glass or other inert materials, to await professional disposal. fishersci.com It is advised to contact state or regional environmental protection agencies for specific disposal recommendations. oecd.org Discharging solvents like this compound into sewers or waterways is not an acceptable practice, as this can lead to contamination and potential hazards. fishersci.com

Environmental Regulations:

Toxic Substances Control Act (TSCA): In the United States, this compound is subject to a Significant New Use Rule (SNUR) under TSCA, as promulgated by the Environmental Protection Agency (EPA). regulations.gov This rule designates certain uses of the chemical as "significant new uses," requiring any person who intends to manufacture, import, or process it for such a use to notify the EPA at least 90 days in advance. regulations.gov The SNUR for this compound applies to any use in a consumer product, with exceptions for its use as a component of inks, coatings, adhesives, and paint or graffiti removers. regulations.gov This regulation allows the EPA to evaluate the intended new use and implement necessary measures to protect against potential unreasonable risks. regulations.gov

Toxics Release Inventory (TRI): this compound belongs to the "glycol ethers" chemical category, which is subject to reporting under the EPA's Toxics Release Inventory (TRI) program. scsengineers.comca.gov This program, established under the Emergency Planning and Community Right-to-Know Act (EPCRA), requires certain industrial facilities that manufacture, process, or otherwise use listed toxic chemicals above specified thresholds to report annually on their releases and other waste management activities. uscompliance.comepa.gov This information is made publicly available to inform communities about the presence of toxic chemicals. epa.gov

Analytical Methodologies for Diethylene Glycol Diethyl Ether

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of diethylene glycol diethyl ether from complex mixtures. Gas chromatography and high-performance liquid chromatography are the most prominently used techniques.